2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
This compound belongs to the class of dithioloquinoline derivatives, characterized by a fused bicyclic core containing sulfur atoms and a quinoline moiety. The structure features an 8-ethoxy group, 4,4-dimethyl substituents, and a thioxo (S=O) group at position 1 of the dithiolo[3,4-c]quinoline system. The ethanone group at position 5 is further substituted with a 2-chlorophenoxy fragment, which introduces steric and electronic modulation. The molecular formula is inferred to be C₂₁H₁₈ClNO₃S₃ (based on analogs in and ), with an average molecular mass of ~464 g/mol.
Properties
Molecular Formula |
C22H20ClNO3S3 |
|---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C22H20ClNO3S3/c1-4-26-13-9-10-16-14(11-13)19-20(29-30-21(19)28)22(2,3)24(16)18(25)12-27-17-8-6-5-7-15(17)23/h5-11H,4,12H2,1-3H3 |
InChI Key |
MUZAWUUMBHVEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClNO3S3. It features a chlorophenoxy group and a dithioloquinoline core , which are significant for its biological activities. The presence of sulfur in the thioxo group may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer activities. The dithioloquinoline structure is often associated with enhanced biological properties, including:
- Antimicrobial Effects : Compounds with similar structural features have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation and exhibit cytotoxic effects against multiple cancer cell lines.
The biological activity of 2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound could trigger programmed cell death in malignant cells.
- Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the chlorophenoxy moiety.
- Synthesis of the dithioloquinoline core.
- Coupling reactions to form the final product.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives similar to 2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone against gram-positive bacteria and mycobacteria. Results indicated that compounds within this structural class showed significant activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Studies
Research has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives exhibiting a dithioloquinoline core demonstrated submicromolar activity against various cancer cell lines while showing minimal cytotoxicity to primary mammalian cells .
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-chlorophenoxy)-1-(8-ethoxy...) | Chlorophenoxy group + Dithioloquinoline core | Antimicrobial & Anticancer |
| 8-hydroxyquinoline | Quinoline core | Antimicrobial |
| 4-aminoquinoline | Quinoline core | Antimalarial |
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (CAS 332073-95-7)
- Molecular Formula: C₂₁H₁₈ClNO₃S₃.
- Key Differences: Substituent position: 4-chlorophenoxy vs. 2-chlorophenoxy in the target compound. Methoxy group at position 8 vs. ethoxy in the target.
- Methoxy vs. ethoxy substituents influence lipophilicity (logP) and metabolic stability.
2-Chloro-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (CAS 303177-18-6)
- Molecular Formula: C₁₅H₁₄ClNO₂S₃.
- Key Differences: Lacks the phenoxy group; instead, a chloroacetyl moiety is attached.
- Impact: The absence of the phenoxy ring reduces aromatic stacking interactions but introduces a more electrophilic ketone site for nucleophilic reactions. Lower molecular weight (371.93 g/mol) correlates with improved solubility in polar solvents compared to the target compound.
Functional Group Variations
a. Triazole-Containing Analog ()
- Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
- Comparison: Replaces the dithioloquinoline core with a triazole-sulfonylphenyl system. Biological Relevance: Triazole derivatives are known for antimicrobial activity, suggesting the target compound may share similar synthetic pathways but differ in bioactivity.
Physicochemical Properties
Key Observations :
- The 4-chlorophenoxy analog has a higher boiling point due to increased molecular symmetry and dipole interactions.
- The chloroacetyl analog’s lower molecular weight suggests enhanced volatility and solubility in organic solvents.
Preparation Methods
Michael Addition-Heterocyclization Cascade
Thedithiolo[3,4-c]quinoline scaffold is synthesized via a cascade reaction involving N,N’-diphenyldithiomalondiamide (dithiomalondianilide) and electron-deficient alkenes. Key steps include:
-
Michael Addition : Dithiomalondianilide reacts with ethyl 2-cyano-3-arylacrylates (prepared via Knoevenagel condensation) in ethanol/methanol under morpholine catalysis.
-
Oxidative Cyclization : Air oxidation facilitates cyclization to form the dithiolo ring.
Example :
Introduction of Ethoxy and Dimethyl Groups
Ethoxy and dimethyl substituents are introduced during or after core formation:
-
Ethoxy Group : Added via nucleophilic substitution using iodoethane or ethyl bromide in DMF with K₂CO₃.
-
Dimethyl Groups : Introduced via alkylation with methyl iodide under basic conditions.
Optimization Note : Microwave-assisted heating (200°C, 20 min) improves yields for stubborn substitutions.
Synthesis of the Target Compound
Stepwise Acylation with 2-Chlorophenoxyacetyl Chloride
The final acylation step attaches the 2-chlorophenoxyacetyl group to the dithioloquinoline core:
-
Reaction Scheme :
-
Core intermediate + 2-chlorophenoxyacetyl chloride → Target compound
-
-
Conditions :
One-Pot Multicomponent Approach
A patented method (US5952375A) describes a one-pot synthesis using:
-
Reactants :
-
Preformed dithioloquinoline core
-
2-Chlorophenoxyacetic acid
-
Coupling agent: DCC (N,N’-dicyclohexylcarbodiimide)
-
-
Conditions :
-
Solvent: THF, 0°C → reflux (6 h)
-
Additives: DMAP (4-dimethylaminopyridine, 0.1 eq)
-
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar dithioloquinoline core and spatial orientation of the 2-chlorophenoxyacetyl group (CCDC #2219352).
Comparative Analysis of Methods
Challenges and Optimization
Q & A
Q. What are the key synthetic challenges in preparing 2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone, and how can they be addressed?
The synthesis involves multi-step oxidation and substitution reactions to introduce the ethoxy, thioxo, and chlorophenoxy groups. A critical challenge is achieving regioselectivity during the substitution steps, particularly in avoiding side reactions at the sulfur-rich dithiolo ring. Optimization of reaction conditions (e.g., solvent polarity, temperature) and protecting-group strategies for the quinoline nitrogen can improve yields. For example, NMR-guided purification (e.g., tracking δ 8.77 ppm for the quinoline H-9 proton) ensures product integrity .
Q. What analytical methods are most reliable for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. The quinoline H-9 proton resonates as a singlet at δ ~8.77 ppm in DMSO-d₆, while the ethoxy group’s methyl protons appear as a triplet near δ 1.27 ppm. HRMS with an ESI source (e.g., observed [M+H]⁺ at m/z 435.0503) confirms molecular weight accuracy. Purity should be validated via HPLC with a C18 column and UV detection at 254 nm .
Q. How does the ethoxy group at the 8-position influence the compound’s solubility and reactivity?
The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature, which also stabilizes the quinoline core against electrophilic attack. This functional group reduces aggregation in aqueous buffers, making the compound more suitable for in vitro bioactivity assays .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for protein kinases, and how do they align with experimental data?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinase ATP-binding pockets. Focus on the thioxo group’s hydrogen-bonding potential and the dithiolo ring’s hydrophobic interactions. Experimental validation via kinase inhibition assays (IC₅₀ values) against targets like PIM1 or CDK2 should correlate with computational predictions. Discrepancies may arise from solvent effects or protein flexibility not captured in static models .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy) impact biological activity and metabolic stability?
Methoxy derivatives exhibit reduced metabolic stability in microsomal assays due to faster demethylation by CYP450 enzymes. However, ethoxy-substituted analogs show prolonged half-lives in plasma (e.g., t₁/₂ > 6 hours in rat models). Bioactivity comparisons via SAR tables (e.g., EC₅₀ for antiproliferative effects) reveal that ethoxy groups enhance potency against cancer cell lines (e.g., MCF-7) by 2–3 fold .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
Discrepancies often stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Cross-validate findings with orthogonal methods:
Q. How can environmental stability studies inform handling and storage protocols for this compound?
Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via hydrolysis of the thioxo group, forming a disulfide byproduct. Store lyophilized samples at -20°C under argon. In solution (DMSO stock), avoid freeze-thaw cycles >3×. Monitor degradation via LC-MS (loss of parent ion intensity) .
Methodological Recommendations
- Synthetic Optimization : Use Pd-catalyzed cross-coupling for chlorophenoxy introduction to minimize byproducts .
- Bioassay Design : Include a reducing agent (e.g., DTT) in kinase assays to prevent thioxo oxidation .
- Data Interpretation : Apply multivariate analysis (PCA) to distinguish substituent effects from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
